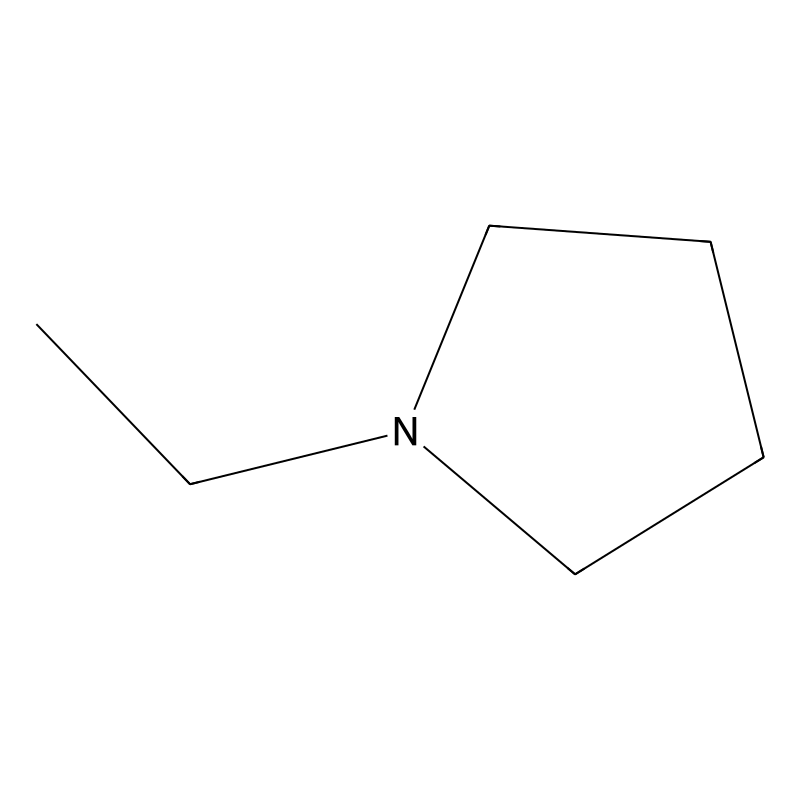1-Ethylpyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As a Chiral Ligand or Intermediate
The presence of a nitrogen atom and a pyrrolidine ring in 1-EP's structure allows it to function as a chiral ligand in organic synthesis. Chiral ligands play a crucial role in asymmetric catalysis, influencing the stereochemistry of the final product. Studies have shown that specific derivatives of 1-EP, like (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, can be effective ligands in copper(II)-catalyzed Henry reactions. These reactions facilitate the formation of carbon-nitrogen bonds with high enantioselectivity, meaning they favor the production of one specific mirror image of the molecule [1]. This characteristic makes 1-EP derivatives valuable tools for synthesizing optically pure compounds, which are essential in various fields like drug discovery.
Source
[1] Benchchem. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
Development of Analytical Methods
The unique properties of 1-EP derivatives also make them useful for developing analytical methods in scientific research. The specific example mentioned earlier, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, has been used to establish an efficient method for determining enantiomeric purity. This method utilizes high-performance liquid chromatography (HPLC) with pre-column derivatization to separate and analyze the different enantiomers of the compound. This analytical technique offers advantages like accuracy, stability, and speed, making it suitable for quality control purposes in research involving chiral molecules [1].
Source
1-Ethylpyrrolidine is an organic compound characterized by a five-membered saturated heterocyclic structure containing one nitrogen atom and four carbon atoms, with an ethyl group attached to the nitrogen. Its chemical formula is , and it is classified under the category of pyrrolidines, which are cyclic amines. The compound's structure can be represented as follows:
- Chemical Structure:
- IUPAC Name: 1-Ethylpyrrolidine
- Molecular Formula:
- CAS Number: 7335-06-0
1-Ethylpyrrolidine is noted for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and reactivity.
- Alkylation Reactions: It can undergo alkylation at the nitrogen atom, leading to the formation of more complex amines.
- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, attacking electrophilic centers in various substrates.
- Cyclization Reactions: It may be involved in cyclization processes to form larger ring structures or fused ring systems.
Recent studies have explored regioselective and enantioselective hydroalkylation reactions involving pyrrolidine derivatives, indicating the versatility of pyrrolidine-based compounds in synthetic chemistry .
Research indicates that 1-Ethylpyrrolidine exhibits biological activity, particularly in the context of its derivatives. For instance, related compounds have shown potential as inhibitors of certain enzymes involved in metabolic processes. The specific biological activities of 1-Ethylpyrrolidine itself are less well-documented, but its structural similarity to other biologically active compounds suggests potential pharmacological applications .
The synthesis of 1-Ethylpyrrolidine can be achieved through several methods:
- Cyclization of Amino Acids: One common approach involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
- Reduction of Pyrrole Derivatives: Another method includes the reduction of pyrrole derivatives using reducing agents, which can yield pyrrolidine structures.
- Alkylation of Pyrrolidine: Direct alkylation of pyrrolidine with ethyl halides is also a viable synthetic route.
Recent advancements have introduced more efficient catalytic methods for synthesizing chiral pyrrolidines, enhancing yields and selectivity .
1-Ethylpyrrolidine has several applications across different fields:
- Pharmaceuticals: It serves as a building block for various pharmaceutical agents, particularly those targeting central nervous system disorders.
- Organic Synthesis: The compound is utilized in synthetic organic chemistry as a reagent or intermediate in the preparation of more complex molecules.
- Solvents and Catalysts: Due to its properties, it can be employed as a solvent or catalyst in
Interaction studies involving 1-Ethylpyrrolidine focus on its role as a ligand or substrate in biochemical pathways. For example, investigations into its interactions with proteins involved in drug metabolism and enzyme activity are crucial for understanding its pharmacokinetic properties. The compound may also interact with cellular pathways related to oxidative stress and metabolic regulation .
Several compounds share structural similarities with 1-Ethylpyrrolidine, including:
- Pyrrolidine: A parent compound with similar cyclic structure but lacking the ethyl group.
- 1-Methylpyrrolidine: This compound has a methyl group instead of an ethyl group and exhibits distinct physical properties and reactivity.
- 2-Pyrrolidinone: A lactam derivative that features a carbonyl group within the ring structure, influencing its reactivity and biological activity.
Comparison TableCompound Structure Type Key Characteristics 1-Ethylpyrrolidine Saturated Heterocycle Ethyl-substituted, potential drug candidate Pyrrolidine Saturated Heterocycle Parent compound without substitution 1-Methylpyrrolidine Saturated Heterocycle Methyl substitution affects properties 2-Pyrrolidinone Lactam Contains a carbonyl group; more reactive
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| 1-Ethylpyrrolidine | Saturated Heterocycle | Ethyl-substituted, potential drug candidate |
| Pyrrolidine | Saturated Heterocycle | Parent compound without substitution |
| 1-Methylpyrrolidine | Saturated Heterocycle | Methyl substitution affects properties |
| 2-Pyrrolidinone | Lactam | Contains a carbonyl group; more reactive |
The uniqueness of 1-Ethylpyrrolidine lies in its specific ethyl substitution on the nitrogen atom, which influences both its chemical reactivity and potential biological activity compared to other similar compounds.
XLogP3
Boiling Point
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








